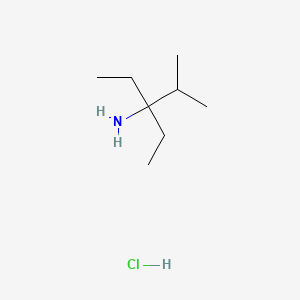
(3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride, also known as 3-AOC-HCl, is a type of amino acid that is widely used in scientific research. It is a chiral molecule, meaning it has a distinct three-dimensional shape that is not superimposable on its mirror image. 3-AOC-HCl has a wide range of applications in the scientific community, including the synthesis of other molecules, the study of biochemical and physiological effects, and the development of new drugs.
Wissenschaftliche Forschungsanwendungen
(3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride has a variety of scientific research applications. It is commonly used as a chiral starting material in the synthesis of other molecules, such as amino acids and peptides. It is also used in the study of enzyme kinetics, as it can be used to measure the rate of enzyme-catalyzed reactions. Furthermore, (3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride is used in the development of new drugs, as it can be used to study the mechanism of action of potential drug candidates.
Wirkmechanismus
The mechanism of action of (3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride is not fully understood. It is known that it acts as an enzyme inhibitor, meaning it binds to enzymes and prevents them from catalyzing reactions. It is believed that (3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride binds to enzymes through hydrogen bonding and electrostatic interactions. Additionally, (3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride has been shown to inhibit the activity of certain neurotransmitters, such as glutamate and gamma-aminobutyric acid (GABA).
Biochemical and Physiological Effects
The biochemical and physiological effects of (3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride are not fully understood. However, it is known that it can inhibit the activity of certain enzymes, neurotransmitters, and hormones. It has also been shown to inhibit the growth of certain bacteria and fungi. Additionally, (3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride has been shown to have anti-inflammatory and anti-oxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
(3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride has several advantages for lab experiments. It is a stable molecule that is easy to synthesize and purify. Additionally, it is a chiral molecule, which makes it useful for studying the effects of chirality on biochemical and physiological processes. On the other hand, (3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride has several limitations for lab experiments. It is toxic in large doses and can be difficult to handle in the laboratory. Additionally, it can be difficult to control the concentration of (3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride in lab experiments.
Zukünftige Richtungen
The future of (3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride is promising, as it has a wide range of applications in the scientific community. Future research should focus on exploring the mechanism of action of (3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride, as well as its biochemical and physiological effects. Additionally, further research should be conducted to develop efficient and safe methods for synthesizing and purifying (3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride. Additionally, research should be conducted to explore potential therapeutic applications of (3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride, such as the treatment of inflammation and oxidative stress. Finally, further research should be conducted to develop methods for controlling the concentration of (3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride in lab experiments.
Synthesemethoden
The most common methods for synthesizing (3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride involve the reaction of 3-aminooxane with hydrochloric acid. The reaction produces a salt that can be purified by recrystallization. The synthesis of (3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride can also be achieved through the reaction of 3-aminooxane with an alkyl halide, such as bromoethane, which produces the alkyl halide salt of (3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride.
Eigenschaften
IUPAC Name |
(3R,4R)-3-aminooxane-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c7-5-3-10-2-1-4(5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCCJZXYOQGTQZ-JBUOLDKXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]([C@@H]1C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate](/img/structure/B6604354.png)



![6-bromo-1-methoxypyrrolo[1,2-a]pyrazine](/img/structure/B6604368.png)
![dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane](/img/structure/B6604371.png)


![tert-butyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-5-hydroxypentanoate](/img/structure/B6604388.png)



![4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B6604439.png)
